

# 2-Bromo-4-fluoro-6-nitrotoluene melting point and boiling point

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## Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrotoluene

Cat. No.: B045430

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An In-depth Technical Guide to **2-Bromo-4-fluoro-6-nitrotoluene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Bromo-4-fluoro-6-nitrotoluene**, a key intermediate in organic synthesis. The information is structured to deliver scientifically accurate and actionable insights for professionals in research and development.

## Core Characteristics and Physicochemical Properties

**2-Bromo-4-fluoro-6-nitrotoluene** is a substituted aromatic compound with the chemical formula  $C_7H_5BrFNO_2$ . Its structure, featuring bromine, fluorine, and nitro functional groups on a toluene backbone, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

## Physical Properties

The compound is a white crystalline solid under standard conditions.<sup>[1]</sup> Its key physical properties are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub>	[1]
Molecular Weight	234.02 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	54-56 °C	[1]
Boiling Point	~232 °C	[1]
Solubility	Soluble in ether and chloroform; almost insoluble in water.	[1]

## Chemical Identity

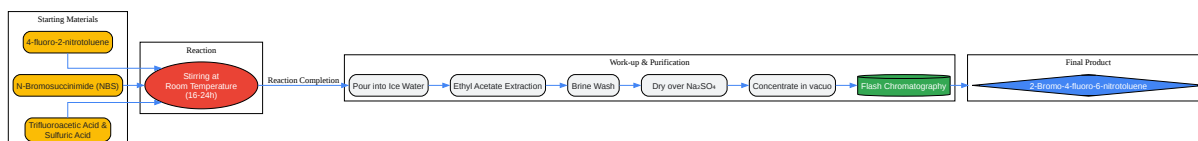
- IUPAC Name: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene
- CAS Number: 502496-33-5[3]

## Synthesis and Purification

The synthesis of **2-Bromo-4-fluoro-6-nitrotoluene** is typically achieved through the electrophilic bromination of a substituted nitrotoluene. The causality behind the chosen reagents and conditions lies in activating the aromatic ring for regioselective bromination.

## Synthetic Workflow

A common and effective laboratory-scale synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source. The reaction is catalyzed by a strong acid mixture, typically trifluoroacetic acid and sulfuric acid.



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Caption: Synthetic workflow for **2-Bromo-4-fluoro-6-nitrotoluene**.

## Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution relies on careful control of reaction parameters to ensure high yield and purity.

- Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.[2][4]
- Acid Addition: Slowly add concentrated sulfuric acid to the solution.[2][4]
- Bromination: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise to the reaction mixture.[4]
- Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours.[2][4] Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
- Work-up:
  - Once the reaction is complete, carefully pour the mixture into ice water and continue stirring for 15 minutes.[4][5]

- Extract the product with ethyl acetate.[4][5]
- Combine the organic layers and wash with saturated brine.[4][5]
- Dry the organic layer over anhydrous sodium sulfate and filter.[4][5]
- Purification: Concentrate the filtrate under reduced pressure.[4][5] The resulting residue can be purified by flash chromatography to yield the final product.[2]

## Applications in Research and Development

**2-Bromo-4-fluoro-6-nitrotoluene** serves as a crucial building block in the synthesis of various high-value compounds.

- Pharmaceutical Intermediate: It is widely used in the manufacture of drugs.[1] Notably, it is a key intermediate in the synthesis of Remibrutinib, a drug candidate for treating chronic urticaria.[5]
- Agrochemicals and Dyes: This compound also acts as a precursor in the synthesis of pesticides, dyes, and pigments.[1]

## Safety and Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2-Bromo-4-fluoro-6-nitrotoluene**.

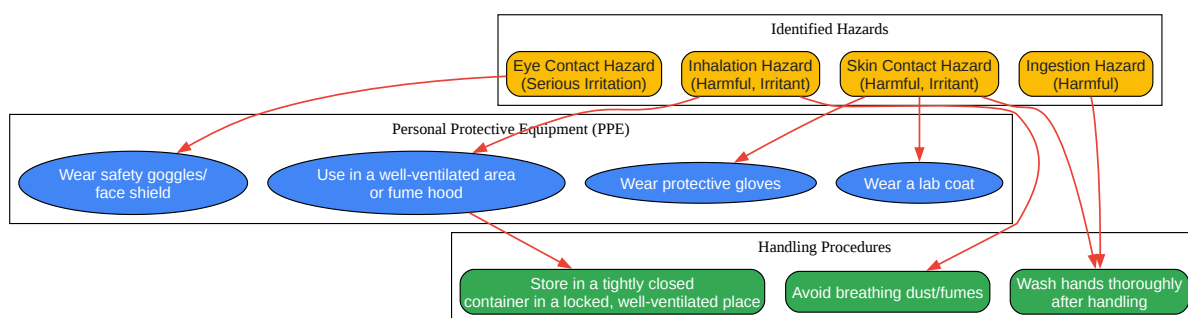
## Hazard Identification

The compound is classified with the following hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[6]
- Causes skin irritation.[6]
- Causes serious eye irritation.[6]
- May cause respiratory irritation.[6]

## Recommended Safety Precautions

A logical relationship between hazard identification and protective measures is essential for laboratory safety.



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Caption: Safety protocol relationship diagram.

- Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[3]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
  - Skin Protection: Wear suitable protective gloves and a lab coat.[3]
  - Respiratory Protection: If dust or vapors are generated, use an appropriate respirator.[3]
- Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3]

- Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Store locked up.[3]

In case of accidental exposure, seek immediate medical attention.[1]

## References

- **2-bromo-4-fluoro-6-nitrotoluene** - ChemBK. [Link]
- 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. [Link]

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